molecular formula C10H11N3O B1355030 4-(4-Methoxybenzyl)-4H-1,2,4-triazole CAS No. 36175-43-6

4-(4-Methoxybenzyl)-4H-1,2,4-triazole

Cat. No.: B1355030
CAS No.: 36175-43-6
M. Wt: 189.21 g/mol
InChI Key: JVPMIDFJQLJRRS-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzyl)-4H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the 4-methoxybenzyl group in this compound adds unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzyl)-4H-1,2,4-triazole typically involves the reaction of 4-methoxybenzyl chloride with 1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The purification process often involves crystallization or chromatography techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formylbenzyl-4H-1,2,4-triazole, while reduction of the triazole ring can produce dihydrotriazole derivatives.

Scientific Research Applications

4-(4-Methoxybenzyl)-4H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting various enzymatic pathways. The methoxybenzyl group can interact with biological membranes, altering their properties and leading to antimicrobial effects. The exact pathways and targets are still under investigation, but the compound’s ability to disrupt cellular processes is a key aspect of its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-4H-1,2,4-triazole
  • 4-(4-Methylbenzyl)-4H-1,2,4-triazole
  • 4-(4-Chlorobenzyl)-4H-1,2,4-triazole

Uniqueness

4-(4-Methoxybenzyl)-4H-1,2,4-triazole is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the methoxy group can enhance the compound’s solubility in organic solvents, making it more versatile in various applications .

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-10-4-2-9(3-5-10)6-13-7-11-12-8-13/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPMIDFJQLJRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512372
Record name 4-[(4-Methoxyphenyl)methyl]-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36175-43-6
Record name 4-[(4-Methoxyphenyl)methyl]-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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